molecular formula C18H8N4O B12624837 9-Hydroxy-9,10-dihydroanthracene-2,3,6,7-tetracarbonitrile CAS No. 919273-15-7

9-Hydroxy-9,10-dihydroanthracene-2,3,6,7-tetracarbonitrile

Cat. No.: B12624837
CAS No.: 919273-15-7
M. Wt: 296.3 g/mol
InChI Key: ATUABCVRTBBPTB-UHFFFAOYSA-N
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Description

9-Hydroxy-9,10-dihydroanthracene-2,3,6,7-tetracarbonitrile is an organic compound with the molecular formula C18H8N4O It is a derivative of anthracene, a polycyclic aromatic hydrocarbon This compound is characterized by the presence of four cyano groups (–CN) and a hydroxyl group (–OH) attached to the anthracene core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 9-Hydroxy-9,10-dihydroanthracene-2,3,6,7-tetracarbonitrile typically involves the following steps:

    Starting Material: The synthesis begins with anthracene as the starting material.

    Nitration: Anthracene undergoes nitration to introduce nitro groups at specific positions.

    Reduction: The nitro groups are then reduced to amino groups.

    Cyanation: The amino groups are converted to cyano groups through a cyanation reaction.

    Hydroxylation: Finally, a hydroxyl group is introduced at the 9-position of the anthracene core.

Industrial Production Methods

Industrial production methods for this compound may involve similar steps but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

9-Hydroxy-9,10-dihydroanthracene-2,3,6,7-tetracarbonitrile can undergo various types of chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.

    Reduction: The cyano groups can be reduced to amino groups.

    Substitution: The cyano groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst can be used.

    Substitution: Nucleophiles like amines and alcohols can be used for substitution reactions.

Major Products

    Oxidation: The major product is 9,10-anthraquinone-2,3,6,7-tetracarbonitrile.

    Reduction: The major product is 9-Hydroxy-9,10-dihydroanthracene-2,3,6,7-tetraamine.

    Substitution: The products depend on the nucleophile used in the reaction.

Scientific Research Applications

9-Hydroxy-9,10-dihydroanthracene-2,3,6,7-tetracarbonitrile has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

    Biology: It can be used as a probe to study biological processes involving cyano and hydroxyl groups.

    Industry: Used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 9-Hydroxy-9,10-dihydroanthracene-2,3,6,7-tetracarbonitrile involves its interaction with molecular targets through its functional groups. The hydroxyl group can form hydrogen bonds, while the cyano groups can participate in nucleophilic and electrophilic interactions. These interactions can affect various molecular pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

    9,10-Dihydroanthracene: Lacks the cyano and hydroxyl groups, making it less reactive.

    9,10-Anthraquinone: Contains carbonyl groups instead of hydroxyl and cyano groups.

    2,3,6,7-Tetramethylanthracene: Contains methyl groups instead of cyano groups.

Properties

CAS No.

919273-15-7

Molecular Formula

C18H8N4O

Molecular Weight

296.3 g/mol

IUPAC Name

9-hydroxy-9,10-dihydroanthracene-2,3,6,7-tetracarbonitrile

InChI

InChI=1S/C18H8N4O/c19-6-12-2-10-1-11-3-13(7-20)15(9-22)5-17(11)18(23)16(10)4-14(12)8-21/h2-5,18,23H,1H2

InChI Key

ATUABCVRTBBPTB-UHFFFAOYSA-N

Canonical SMILES

C1C2=CC(=C(C=C2C(C3=CC(=C(C=C31)C#N)C#N)O)C#N)C#N

Origin of Product

United States

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